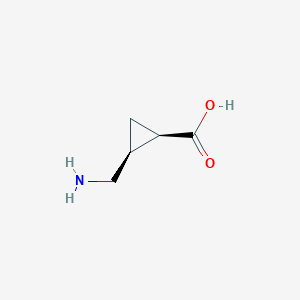

(1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid

Description

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1 |

InChI Key |

QUFMERRXRMSAPZ-QWWZWVQMSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)O)CN |

Canonical SMILES |

C1C(C1C(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction or the use of diazo compounds.

Functional Group Introduction: The aminomethyl and carboxylic acid groups can be introduced through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aminomethyl group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Research Implications

- Pharmacology: The (1R,2S)-aminomethyl derivative’s GRM1 selectivity () contrasts with broader GPCR activity in phenyl-substituted analogs, guiding targeted drug design.

- Synthetic Chemistry : Steric hindrance from the cyclopropane ring complicates derivatization. For example, vinyl substituents () require controlled reaction conditions to retain stereochemistry.

- Drug Delivery : Prodrug strategies (e.g., esterification) balance the compound’s inherent hydrophilicity with bioavailability needs .

Biological Activity

(1R,2S)-2-(Aminomethyl)cyclopropanecarboxylic acid, also known as a conformationally restricted analog of GABA (gamma-aminobutyric acid), has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring with an aminomethyl group and a carboxylic acid functional group. Its molecular formula is CHNO, with a molecular weight of approximately 115.13 g/mol. The unique cyclopropane structure contributes to its selectivity in binding to biological targets, enhancing its therapeutic efficacy.

This compound acts primarily through interactions with GABA receptors. As an analog of GABA, it likely influences neurotransmission by binding to GABA receptors, leading to conformational changes that facilitate ion flow across cell membranes. This interaction can modulate neuronal excitability and impact various physiological processes such as mood regulation and motor control .

Analgesic and Anti-inflammatory Potential

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. Studies have suggested its effectiveness in reducing pain responses in animal models, making it a candidate for further development in pain management therapies .

Antidepressant Activity

A series of derivatives based on this compound have been synthesized and evaluated for antidepressant activity. Notably, some derivatives demonstrated greater efficacy than traditional antidepressants like imipramine and desipramine in pharmacological tests . The compound's structural features may contribute to its ability to modulate serotonin and norepinephrine pathways, which are critical in mood regulation.

Case Studies

- Antidepressant Efficacy : In a study evaluating various derivatives of this compound, several compounds showed promising results in reducing depressive behaviors in rodent models. One notable derivative, midalcipran, is currently undergoing phase III clinical trials due to its favorable side effect profile compared to existing antidepressants .

- GABAergic Activity : The compound has been shown to interact with GABA receptors effectively, influencing excitatory and inhibitory signaling within the central nervous system. This interaction is critical for maintaining the balance between these signals, which is often disrupted in neurological disorders .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable compound in medicinal chemistry:

- Pain Management : Its analgesic properties suggest potential applications in developing new pain relief medications.

- Mental Health : The antidepressant potential could lead to new treatments for mood disorders.

- Neurological Disorders : Given its mechanism of action on GABA receptors, it may be explored for conditions such as epilepsy or anxiety disorders.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Answer : The synthesis typically involves cyclopropanation strategies, such as the use of diazo compounds or vinyl ethers, to form the strained cyclopropane ring. For example, (1R,2S)-configured cyclopropane derivatives are often synthesized via asymmetric catalysis or chiral auxiliaries to control stereochemistry . Reaction parameters like temperature, solvent polarity, and catalyst loading (e.g., Rh(II) or Cu(I) complexes) critically impact enantiomeric excess. Post-synthetic steps may include functional group modifications (e.g., amine protection/deprotection) to yield the final product. Characterization via chiral HPLC or X-ray crystallography is essential to confirm stereochemical purity .

Q. How is the stereochemical configuration of this compound validated experimentally?

- Answer : X-ray crystallography is the gold standard for absolute configuration determination. For rapid analysis, circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) can correlate specific optical activity with the (1R,2S) configuration . Nuclear Overhauser effect (NOE) NMR experiments are also used to confirm spatial relationships between protons on the cyclopropane ring and substituents .

Q. What are the primary biological targets of this compound, and what experimental models are used to assess its activity?

- Answer : The compound’s aminomethyl and carboxylic acid groups suggest interactions with enzymes or receptors requiring polar interactions. Preclinical studies on analogs indicate potential activity as neurotransmitter reuptake inhibitors (e.g., serotonin/norepinephrine) or enzyme inhibitors (e.g., cysteine biosynthesis enzymes) . In vitro assays include radioligand binding studies for receptor affinity and enzyme inhibition assays (e.g., O-acetylserine sulfhydrylase) . In vivo models, such as rodent inflammatory pain assays, are used to evaluate analgesic efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of stereoisomeric cyclopropane derivatives?

- Answer : Discrepancies often arise from differences in stereochemical purity, assay conditions, or target specificity. For example, the (1R,2S) enantiomer may exhibit higher affinity for a serotonin transporter compared to its (1R,2R) counterpart due to spatial compatibility with the binding pocket . Rigorous enantiomeric purity validation (e.g., ≥99% ee via chiral HPLC) and standardized assay protocols (e.g., consistent cell lines or enzyme preparations) are critical. Meta-analyses of structure-activity relationships (SAR) across analogs can clarify trends .

Q. What strategies optimize the synthetic yield of this compound while minimizing racemization?

- Answer : Key strategies include:

- Catalyst selection : Chiral Ru or Ir catalysts for asymmetric cyclopropanation, which reduce side reactions .

- Protecting groups : Use of tert-butoxycarbonyl (Boc) for the amine to prevent undesired nucleophilic reactions during synthesis .

- Low-temperature conditions : Maintaining reactions below −20°C to suppress racemization of the cyclopropane ring .

- Continuous-flow systems : Enhanced mixing and heat transfer to improve reproducibility .

Q. How does the compound’s cyclopropane ring influence its pharmacokinetic properties, and what computational methods predict its metabolic stability?

- Answer : The cyclopropane ring increases metabolic stability by resisting cytochrome P450-mediated oxidation. Computational tools like molecular dynamics (MD) simulations predict binding modes to metabolic enzymes, while QSAR models correlate logP and polar surface area with bioavailability . Experimental validation via liver microsome assays quantifies half-life and identifies major metabolites .

Methodological Considerations

Q. What techniques are recommended for studying the compound’s interaction with biological macromolecules?

- Answer :

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to purified receptors/enzymes .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Cryo-EM/X-ray crystallography : Resolves atomic-level interactions with target proteins .

Q. How should researchers handle discrepancies between computational docking predictions and experimental binding data?

- Answer : Reassess docking parameters (e.g., protonation states, solvent models) and validate force fields (e.g., AMBER vs. CHARMM). Experimental techniques like mutagenesis (e.g., alanine scanning) can identify critical binding residues overlooked in silico .

Safety and Handling

Q. What are the best practices for safe laboratory handling of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.